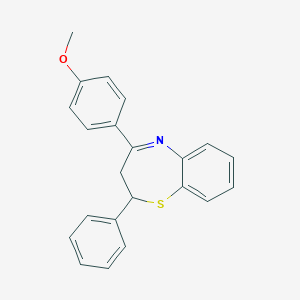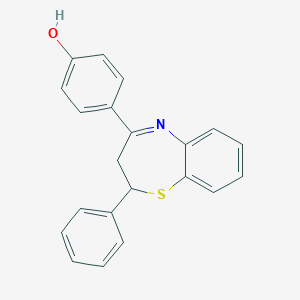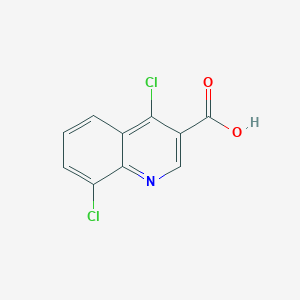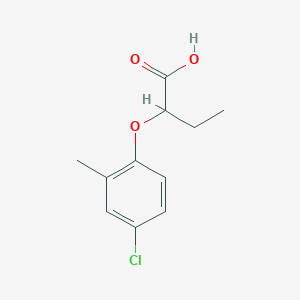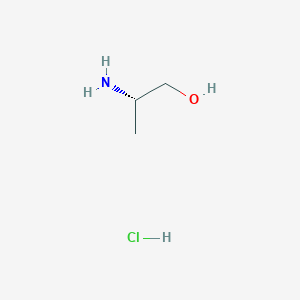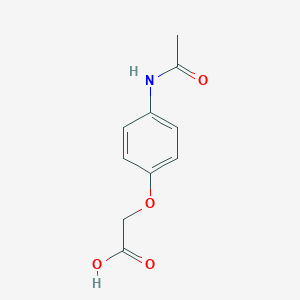
11-Bromo-1-undecanethiol
Übersicht
Beschreibung
11-Bromo-1-undecanethiol (BrUDT) is a bromo-terminated alkanethiol . It forms a self-assembled monolayer (SAM) on a variety of surfaces . It can modify the surface characteristics by forming a bond between the sulfur groups and surface atoms .
Synthesis Analysis
The synthesis of 11-Bromo-1-undecanethiol involves two steps. First, 11-bromo-1-undecene is converted to a thioacetate by reacting with AiBN and thioacetic acid .Molecular Structure Analysis
The molecular formula of 11-Bromo-1-undecanethiol is Br(CH2)10CH2SH . It has a molecular weight of 267.27 . The SMILES string representation is SCCCCCCCCCCCBr .Physical And Chemical Properties Analysis
11-Bromo-1-undecanethiol is a liquid with a refractive index of n20/D 1.501 . It has a density of 1.128 g/mL at 25 °C . It should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Self-Assembled Monolayers (SAMs)
“11-Bromo-1-undecanethiol” is a bromo-terminated alkanethiol that forms a self-assembled monolayer (SAM) on a variety of surfaces . It modifies the surface characteristics by forming a bond between the sulfur groups and surface atoms .
Biomedical Applications
This compound forms a protective SAM on gold nanoparticles, which can be potentially used in biomedical applications for the fabrication of in vivo sensors .
Synthesis of Gasotransmitters
“11-Bromo-1-undecanethiol” can also be mixed with dodecanethiol, which can be coated on gold nanoparticles for the synthesis of gasotransmitters .
Surface Modification
The compound can modify the surface characteristics by forming a bond between the sulfur groups and surface atoms . This property can be utilized in various fields such as material science, nanotechnology, and bioengineering.
Protective Coating
It can form a protective coating on various surfaces, which can be useful in preventing corrosion, enhancing surface properties, and improving the longevity of materials .
Preparation of Other Compounds
“11-Bromo-1-undecanethiol” can be used in the preparation of other compounds like “11-mercapto-1-undecanol” and "1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide" .
Synthesis of Graft Copolymers
It can be used in one-pot synthesis of graft copolymers based on a metathesis skeleton with poly (methyl methacrylate) grafts .
Nanoparticle Stabilization
The compound can be used to stabilize nanoparticles, which is crucial in various fields such as drug delivery, catalysis, and electronics .
Wirkmechanismus
Target of Action
The primary target of 11-Bromo-1-undecanethiol, also known as 11-Bromoundecane-1-thiol, is the surface of various materials, particularly gold nanoparticles . The compound forms a bond between its sulfur groups and the atoms on the surface, modifying the surface characteristics .
Mode of Action
11-Bromo-1-undecanethiol interacts with its targets by forming a self-assembled monolayer (SAM) on the surface . This bromo-terminated alkanethiol modifies the surface characteristics by forming a bond between its sulfur groups and the surface atoms .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of gasotransmitters when mixed with dodecanethiol .
Result of Action
The primary result of 11-Bromo-1-undecanethiol’s action is the formation of a protective SAM on gold nanoparticles . This modification can potentially be used in biomedical applications for the fabrication of in vivo sensors .
Safety and Hazards
11-Bromo-1-undecanethiol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It may also cause long-lasting harmful effects to aquatic life (Category 4) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
11-bromoundecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVISLWYYHGTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614404 | |
| Record name | 11-Bromoundecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromo-1-undecanethiol | |
CAS RN |
116129-34-1 | |
| Record name | 11-Bromoundecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Bromo-1-undecanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 11-bromo-1-undecanethiol form a self-assembled monolayer on gold, and what happens to the monolayer when exposed to an electron beam?
A1: 11-Bromo-1-undecanethiol molecules spontaneously organize and bind to gold surfaces through a strong sulfur-gold interaction. This forms a well-ordered monolayer with the alkyl chains extending outward. [] When exposed to a low-energy electron beam (~30 eV), the molecular bonds within the SAM are broken, leading to damage and potential desorption of the molecules. This damage was successfully monitored in real-time using metastable excited helium atoms without causing further damage to the monolayer. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


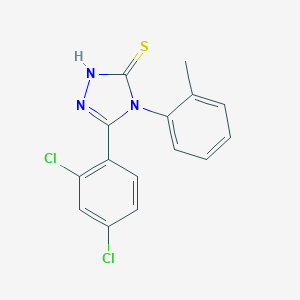
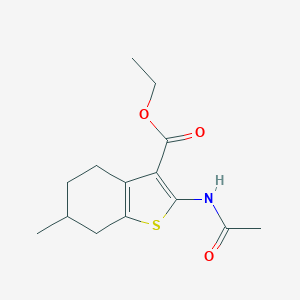
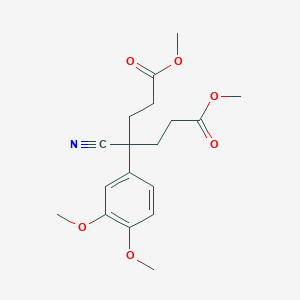
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
